molecular formula C12H9BrO5 B8395167 6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate

6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate

Cat. No.: B8395167
M. Wt: 313.10 g/mol
InChI Key: MOFHJHZZLCZNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate is a useful research compound. Its molecular formula is C12H9BrO5 and its molecular weight is 313.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrO5

Molecular Weight

313.10 g/mol

IUPAC Name

(6-bromo-7-hydroxy-2-oxochromen-4-yl)methyl acetate

InChI

InChI=1S/C12H9BrO5/c1-6(14)17-5-7-2-12(16)18-11-4-10(15)9(13)3-8(7)11/h2-4,15H,5H2,1H3

InChI Key

MOFHJHZZLCZNOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)OC2=CC(=C(C=C12)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 67.1 mg (0.232 mmol) of compound 11, dry benzene (2 mL), 175 mL (0.927 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene, and 40 mL (0.70 mmol) of acetic acid was refluxed for 1.5 hours. The reaction mixture was allowed to cool to room temperature, diluted with chloroform (10 mL), quenched with 1N HCl (1 mL) and separated. The organic layer was dried over MgSO4 and evaporated to yield the crude product. Purification by column chromatography (10 g of SiO2, 4.7% methanol-chloroform) gave 43.1 mg (0.138 mmol, 59.4% yield) of compound 5 as an oil. 1H NMR (CDCl3+5% CD3OD) δ 7.56 (1H, s), 6.80 (1H, s), 6.21 (1H, s), 5.14 (2H, s), 2.11 (3H, s); MS (ES, negative) 311.0 and 313.1; UV (KMOPS, pH 7.2) λmax (ε) 370 nm (15,000 M−1cm−1).
Quantity
67.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
59.4%

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